- Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamideJournal of Labelled Compounds and Radiopharmaceuticals, 2017, 60(9), 401-409,
Cas no 915087-24-0 (2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide)

2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Fluoro-N-methyl-4-nitrobenzamide
- N-Methyl-2-fluoro-4-nitrobenzamide
- 2-fluoro-N-methyl-4-nitro-benzamide
- 4-Amino-2-fluoro-N-methyl-benzamide
- AB3779
- Benzamide,2-fluoro-N-methyl-4-nitro
- WT2055
- Benzamide, 2-fluoro-N-methyl-4-nitro-
- PubChem22934
- CWGRZEVFBBAKCD-UHFFFAOYSA-N
- BCP12300
- 4-Nitro-2-fluoro-N-MethylbenzaMide
- N-methyl-2-fluoro-4 -nitrobenzamide
- 5374AC
- Benzamide,2-fluoro-N-methyl-4-nitro-
- SY039791
- ST24040636
- 2-Fluoro-N-methyl-4-nitrobenzamide (ACI)
- 2-Fluoro-4-nitro-N-methylbenzamide
- AKOS010267120
- CS-M1521
- SCHEMBL547498
- AS-44734
- 915087-24-0
- AC-29970
- DB-079057
- DTXSID40702697
- MFCD09909407
- 2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide
-
- MDL: MFCD09909407
- Inchi: 1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12)
- InChI Key: CWGRZEVFBBAKCD-UHFFFAOYSA-N
- SMILES: O=C(C1C(F)=CC([N+](=O)[O-])=CC=1)NC
Computed Properties
- Exact Mass: 198.04400
- Monoisotopic Mass: 198.04407025g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.9
- XLogP3: 1.1
Experimental Properties
- Density: 1.358
- Boiling Point: 337.1±32.0℃/760mmHg
- PSA: 78.41000
- LogP: 2.19150
2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD246885)
2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VE419-1g |
2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide |
915087-24-0 | 95+% | 1g |
733.0CNY | 2021-07-15 | |
Ambeed | A490981-25g |
2-Fluoro-N-methyl-4-nitrobenzamide |
915087-24-0 | 95% | 25g |
$83.0 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057770-100mg |
2-Fluoro-N-methyl-4-nitrobenzamide |
915087-24-0 | 98% | 100mg |
¥319.00 | 2024-04-25 | |
Chemenu | CM274844-5g |
2-Fluoro-N-methyl-4-nitrobenzamide |
915087-24-0 | 95% | 5g |
$439 | 2021-06-16 | |
Chemenu | CM274844-1000g |
2-Fluoro-N-methyl-4-nitrobenzamide |
915087-24-0 | 95% | 1000g |
$923 | 2022-05-27 | |
Apollo Scientific | PC903880-1g |
2-Fluoro-N-methyl-4-nitrobenzamide |
915087-24-0 | 98+% | 1g |
£15.00 | 2025-03-22 | |
abcr | AB449286-1 g |
2-Fluoro-N-methyl-4-nitrobenzamide; . |
915087-24-0 | 1g |
€68.80 | 2022-08-31 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1057770-250mg |
2-Fluoro-N-methyl-4-nitrobenzamide |
915087-24-0 | 98% | 250mg |
¥356.00 | 2024-04-25 | |
ChemScence | CS-M1521-250mg |
Benzamide, 2-fluoro-N-methyl-4-nitro- |
915087-24-0 | 250mg |
$41.0 | 2022-04-26 | ||
ChemScence | CS-M1521-5g |
Benzamide, 2-fluoro-N-methyl-4-nitro- |
915087-24-0 | 5g |
$274.0 | 2022-04-26 |
2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Production Method
Synthetic Routes 1
1.2 4 h, rt
Synthetic Routes 2
1.2 4 h, rt
- Design, synthesis, and biological evaluation of deuterated apalutamide with improved pharmacokinetic profilesBioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2803-2806,
Synthetic Routes 3
1.2 1 h, basified, 0 °C; 0 °C → 25 °C
1.3 Reagents: Water ; cooled
- A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamideJournal of Chemical Research, 2013, 37(10), 615-616,
Synthetic Routes 4
1.2 < 30 °C; neutralized
- Synthesis of androgen receptor antagonists MDV3100Jingxi Huagong Zhongjianti, 2012, 42(1), 34-36,
Synthetic Routes 5
1.2 1 h, -5 °C
- Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)Journal of Medicinal Chemistry, 2010, 53(7), 2779-2796,
2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Raw materials
2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Preparation Products
2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide Related Literature
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
Additional information on 2-\u200bFluoro-\u200bN-\u200bmethyl-\u200b4-\u200bnitrobenzamide
Professional Introduction to 2-Fluoro-N-methyl-4-nitrobenzamide (CAS No. 915087-24-0)
2-Fluoro-N-methyl-4-nitrobenzamide, with the CAS number 915087-24-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitrobenzamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of both a fluoro and a nitro substituent in its molecular structure imparts unique chemical and pharmacological properties, making it a subject of intense study in the development of novel drug candidates.
The< strong>fluorogroup at the 2-position of the benzamide core is known to enhance metabolic stability and binding affinity, which are critical factors in drug design. In contrast, the< strong>nitrogroup at the 4-position introduces a polar region that can interact favorably with biological targets, thereby modulating pharmacological activity. This combination of structural features makes< strong>2-fluoro-N-methyl-4-nitrobenzamidea promising scaffold for further derivatization and optimization.
In recent years, there has been a surge in research focused on nitroaromatic compounds due to their potential as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The< strong>N-methylgroup in this compound not only contributes to its molecular weight but also influences its solubility and pharmacokinetic behavior. These factors are essential considerations when evaluating the compound's suitability for therapeutic use.
The< strong>CAS number 915087-24-0provides a unique identifier for this compound, facilitating its accurate documentation and retrieval in scientific literature and databases. This standardized nomenclature is crucial for ensuring consistency in research communications and regulatory submissions.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of< strong>2-fluoro-N-methyl-4-nitrobenzamidewith greater precision. Molecular modeling studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a potential candidate for treating inflammatory diseases, cancer, and other disorders. These computational insights have guided experimental investigations aimed at validating these hypotheses.
The synthesis of< strong>2-fluoro-N-methyl-4-nitrobenzamiderequires careful consideration of reaction conditions and reagent selection to ensure high yield and purity. Modern synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to improve the efficiency of its preparation. These innovations not only enhance the scalability of production but also minimize environmental impact.
In addition to its pharmaceutical applications,< strong>2-fluoro-N-methyl-4-nitrobenzamide
The growing interest in< strong>2-fluoro-N-methyl-4-nitrobenzamide
The development of novel analytical techniques has also contributed to a deeper understanding of< strong>2-fluoro-N-methyl-4-nitrobenzamide. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are among the methods commonly used to characterize its chemical structure and purity. These tools provide essential data for optimizing synthetic routes and assessing the quality of pharmaceutical formulations.
The role of< strong>CAS number 915087-24-02-fluoro-N-methyl-4-nitrobenzamide
In conclusion, 2-fluoro-N-methyl-4-nitrobenzamide (CAS No. 915087-24-0)
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